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molecular formula C9H13NO3 B8663302 3-(t-Butoxycarbamoyl)furan

3-(t-Butoxycarbamoyl)furan

Cat. No. B8663302
M. Wt: 183.20 g/mol
InChI Key: DVHXYUCPAAVFDU-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

To a solution of conc. hydrogen chloride (100 mL) containing zinc chloride (11.6 g, 83 mmoL) was added 3-(t-butoxycarbamoyl)furan (13.8 g, 75.4 mmol). After stirring for 5 minutes, the reaction mixture was diluted with ethanol (60 mL) and a solution of ethoxycarbonylmalonaldehyde (11.6 g, 80.6 mmol) in ethanol (40 mL) was added. This mixture was warmed at 80° C. for two hours and then cooled and poured into ice/water and made basic with ammonium hydroxide. The product was extracted into methylene chloride, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. This residue was chromatographed on silica gel eluting with chloroform to give 5.92 g of purified product. Crystallization from hexane provided product with, mp: 63°-65° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.C(ONC([C:10]1[CH:14]=[CH:13][O:12][CH:11]=1)=O)(C)(C)C.[CH2:15]([O:17][C:18]([CH:20]([CH:23]=O)[CH:21]=O)=[O:19])[CH3:16].[OH-].[NH4+:26]>C(O)C.[Cl-].[Zn+2].[Cl-]>[O:12]1[C:11]2[C:10](=[N:26][CH:21]=[C:20]([C:18]([O:17][CH2:15][CH3:16])=[O:19])[CH:23]=2)[CH:14]=[CH:13]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
11.6 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C)(C)(C)ONC(=O)C1=COC=C1
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)OC(=O)C(C=O)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
This residue was chromatographed on silica gel eluting with chloroform

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C=CC2=NC=C(C=C21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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